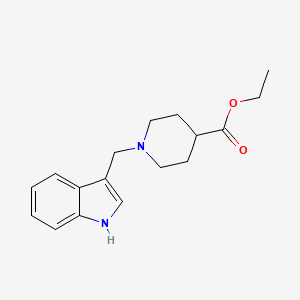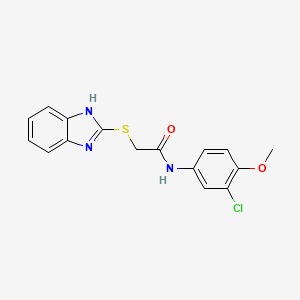
ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate, also known as EPIC, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. EPIC is a synthetic compound that is derived from the natural indole alkaloid, vincamine. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
作用机制
The exact mechanism of action of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act through various pathways, including the inhibition of oxidative stress and inflammation, and the modulation of neurotransmitter systems. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to possess various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has also been found to increase the levels of glutathione, which is an important antioxidant in the body. Additionally, ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines, which are important mediators of inflammation.
实验室实验的优点和局限性
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is also soluble in various solvents, making it easy to work with in the lab. However, one limitation of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is its low bioavailability, which may limit its effectiveness in vivo.
未来方向
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has shown promise in various scientific studies and has the potential to be developed into a therapeutic agent for various diseases. Future research should focus on improving the bioavailability of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate and investigating its potential use in the treatment of neurodegenerative diseases and other diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate and its potential side effects.
合成方法
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of vincamine with various reagents. The first step involves the protection of the hydroxyl group of vincamine with a trimethylsilyl group. The protected compound is then reacted with a piperidine derivative to form the desired ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate product. The final step involves the removal of the trimethylsilyl group to obtain pure ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate.
科学研究应用
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has also been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
属性
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-17(20)13-7-9-19(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16/h3-6,11,13,18H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHACOWTVVOXNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Indolylmethyl)isonipecotic acid ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S*,5R*)-6-[(3-fluorophenyl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639001.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5639003.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5639010.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5639018.png)

![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)
![1-(1,3-benzodioxol-5-yl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5639053.png)
![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5639087.png)